molecular formula C23H24ClN5O3 B11306956 5-chloro-2-methoxy-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

5-chloro-2-methoxy-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11306956
M. Wt: 453.9 g/mol
InChI Key: VRFYUADDRPNIHJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methoxy, and morpholinyl-pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under amide bond-forming conditions.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately and then coupled with the benzamide core using palladium-catalyzed cross-coupling reactions.

    Morpholine Introduction: The morpholine group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets, including kinase inhibition and signal transduction.

    Pharmacology: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide: This compound is unique due to its specific substitution pattern and the presence of the morpholine and pyrimidine rings.

    2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)phenyl: Another compound with a similar structure but different substitution pattern.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24ClN5O3

Molecular Weight

453.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H24ClN5O3/c1-15-13-21(28-23(25-15)29-9-11-32-12-10-29)26-17-4-6-18(7-5-17)27-22(30)19-14-16(24)3-8-20(19)31-2/h3-8,13-14H,9-12H2,1-2H3,(H,27,30)(H,25,26,28)

InChI Key

VRFYUADDRPNIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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